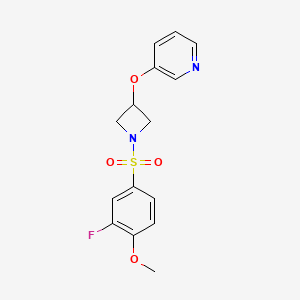

3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine and its analogs has been a subject of interest due to their high affinity for nicotinic acetylcholine receptors. The synthesis process typically involves a two-step procedure starting from a nitro precursor. For instance, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) involves a nucleophilic heteroaromatic substitution followed by acidic deprotection to yield the final product with a specific radioactivity ranging from 1000 to 4500 mCi/μmol . Similarly, the synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) is achieved through a Kryptofix® 222 assisted nucleophilic fluorination of an iodo precursor, followed by deprotection, resulting in a radiochemical yield of about 10% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyridine ring substituted with a fluorine atom and an azetidinylmethoxy group. The azetidinyl group is further modified with various substituents, such as a tert-butoxycarbonyl group, which is later removed during the synthesis process. The presence of the fluorine atom is crucial for the radiolabeling process, which allows for the use of these compounds as radioligands in positron emission tomography (PET) imaging .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily nucleophilic aromatic substitutions, where a nitro group is replaced by a fluorine atom. This is often facilitated by the use of Kryptofix® 222 or other similar agents. The subsequent deprotection steps involve acidic conditions to remove protecting groups like tert-butoxycarbonyl, which are initially added to protect the azetidinyl group during the fluorination reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their high affinity for the α4β2 subtype of nicotinic acetylcholine receptors. The binding affinity is reflected in the low nanomolar Kd values, indicating a strong interaction with the receptor. The specific radioactivity of these compounds is also significant, as it determines their utility in PET imaging. The high specific radioactivity ensures that a sufficient signal can be obtained during imaging without the need for large doses of the radioligand .

In vitro studies have demonstrated that these radioligands bind to a single population of sites in rat brain membranes, which are presumably the α4β2 subtype of nicotinic acetylcholine receptors. This specificity is crucial for their potential use in imaging central nicotinic acetylcholine receptors in vivo .

Case Studies

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Innovative synthesis techniques for fluorine-containing compounds, including azetidines and oxetanes, have been developed to create precursors for fluorinated rings with potential applications in medicinal chemistry and material science. These methods leverage reactions such as the Julia–Kocienski reaction and metal-free coupling processes, offering pathways to synthesize functionally diverse bicyclic building blocks from their parent ketones (Laporte et al., 2015), (Allwood et al., 2014).

Ring Expansion Techniques : Research on the transformation of azetidines to pyrrolidines via ring expansion has been explored, providing a synthetic route to functionalized pyrrolidines. This process involves rearrangement under specific conditions, contributing to the synthesis of heterocyclic compounds with potential pharmacological activities (Durrat et al., 2008).

Biological and Medicinal Applications

Anticancer and Antiproliferative Activities : Studies have shown that certain derivatives exhibit remarkable anticancer effects and potency against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with reduced toxicity. This research highlights the therapeutic possibilities of these compounds in oncology (Wang et al., 2015).

Nicotinic Acetylcholine Receptor Ligands : Compounds similar to "3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine" have been synthesized and evaluated as ligands for nicotinic acetylcholine receptors. These studies contribute to the development of novel diagnostic and therapeutic tools for neurological disorders (Koren et al., 2000).

Material Science Applications

Polymer Electrolyte Membranes : Research into novel poly(aryl ether sulfone) copolymers containing pyridine moieties for high-temperature fuel cell applications demonstrates the potential of these compounds in the development of new materials with excellent mechanical integrity, thermal stability, and proton conductivity (Pefkianakis et al., 2005).

Fluorinated Polyamides : The synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored, resulting in materials with desirable properties such as high glass transition temperatures, thermal stability, and low dielectric constants. These polymers have applications in electronics and as materials for flexible, strong films (Liu et al., 2013).

Propiedades

IUPAC Name |

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S/c1-21-15-5-4-13(7-14(15)16)23(19,20)18-9-12(10-18)22-11-3-2-6-17-8-11/h2-8,12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXXOSNQWRHLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)